3-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-3-[(trifluoroacetyl)amino]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-3-[(trifluoroacetyl)amino]propanamide is a complex organic compound that features a thiadiazole ring, a trifluoroacetyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-3-[(trifluoroacetyl)amino]propanamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Introduction of the Trifluoroacetyl Group: The trifluoroacetyl group can be added through a nucleophilic substitution reaction using trifluoroacetic anhydride.
Final Assembly: The final compound is assembled by coupling the intermediate products through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can occur at the thiadiazole ring, potentially opening the ring and forming different amine derivatives.
Substitution: The trifluoroacetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Various acyl-substituted derivatives.
Scientific Research Applications
3-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-3-[(trifluoroacetyl)amino]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment due to its ability to inhibit specific molecular pathways.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes or receptors. The thiadiazole ring is known to interact with various biological targets, potentially disrupting normal cellular processes. The trifluoroacetyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-phenyl-1,3,4-thiadiazole: Lacks the trifluoroacetyl and propanamide groups, making it less bioactive.
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide: Similar structure but lacks the trifluoroacetyl group, affecting its bioavailability and potency.
Uniqueness
3-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-3-[(trifluoroacetyl)amino]propanamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The trifluoroacetyl group, in particular, enhances its ability to interact with biological targets and increases its stability and bioavailability compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C16H17F3N4O2S |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
3-phenyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide |
InChI |
InChI=1S/C16H17F3N4O2S/c1-9(2)13-22-23-15(26-13)21-12(24)8-11(10-6-4-3-5-7-10)20-14(25)16(17,18)19/h3-7,9,11H,8H2,1-2H3,(H,20,25)(H,21,23,24) |
InChI Key |
WLSOALHKVQCBFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)CC(C2=CC=CC=C2)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.